molecular formula C17H21N5O4S2 B13355393 6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355393
M. Wt: 423.5 g/mol
InChI Key: SAHDAZOLNCSQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolo[3,4-b][1,3,4]thiadiazole class, a fused heterocyclic system known for its pharmacological versatility. Its structure features a 2,4-dimethoxyphenyl group at position 6 and a 1-(methylsulfonyl)-3-piperidinyl moiety at position 3. The methoxy groups enhance lipophilicity and electron-donating capacity, while the methylsulfonyl-piperidine substituent may improve bioavailability and target binding affinity.

Properties

Molecular Formula

C17H21N5O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O4S2/c1-25-12-6-7-13(14(9-12)26-2)16-20-22-15(18-19-17(22)27-16)11-5-4-8-21(10-11)28(3,23)24/h6-7,9,11H,4-5,8,10H2,1-3H3

InChI Key

SAHDAZOLNCSQNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)OC

Origin of Product

United States

Biological Activity

6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazoles and thiadiazoles, which are known for their diverse pharmacological properties.

  • Molecular Formula: C17H21N5O4S2
  • Molecular Weight: 423.5 g/mol
  • IUPAC Name: 6-(2,4-dimethoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound may inhibit specific enzymes or receptors involved in disease processes. The presence of the triazole and thiadiazole moieties enhances its potential as a pharmacological agent by allowing it to engage in multiple interactions with biomolecules.

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiadiazole scaffolds exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related compounds demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • A study reported that triazolo-thiadiazole derivatives displayed high activity against drug-resistant bacterial strains .

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively:

  • Triazoles have been identified as promising candidates for cancer treatment due to their ability to inhibit tumor growth in various cancer cell lines .
  • Specific derivatives have shown efficacy in inhibiting the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Anti-inflammatory Effects

Compounds with a similar structure have also been investigated for their anti-inflammatory properties:

  • The anti-inflammatory activities are believed to stem from their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several triazolo-thiadiazole derivatives against common pathogens. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Organism
39c3.125E. coli
39h3.125P. aeruginosa

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were tested against various cancer cell lines. The findings suggested that modifications in the chemical structure significantly influenced their cytotoxicity.

CompoundCell LineIC50 (µM)
AMDA-MB-23110
BHepG215

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents at positions 3 and 5. Key structural analogs include:

Compound 3-Substituent 6-Substituent Notable Features
Target Compound 1-(Methylsulfonyl)-3-piperidinyl 2,4-Dimethoxyphenyl Unique sulfonyl-piperidine group; potential enhanced CNS penetration
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl) analog (9a) 3,4-Dimethoxyphenyl 2-Fluoro-4-pyridinyl Fluorine atom enhances electronegativity; pyridine improves solubility
3-(N-Methyl-pyrrolyl)-6-(methoxyphenyl) derivatives (20a-d) Variably substituted methoxyphenyl N-Methyl-pyrrole Pyrrole ring introduces planar geometry; yields range 52–61%
6-(Perfluorophenyl)-3-R-phenyl derivatives (109) Aryl groups (e.g., 3,4,5-trimethoxyphenyl) Perfluorophenyl Perfluoro groups increase metabolic stability and hydrophobicity
3-(4-Pyridinyl)-6-(2-chlorophenyl) derivatives 4-Pyridinyl 2-Chlorophenyl Chlorine enhances antibacterial activity; pyridine aids in metal coordination

Pharmacological Activities

Substituents critically influence bioactivity:

  • Anticancer : Microwave-synthesized 3g (6-(5'-fluoro-2'-methoxybiphenyl)) shows potent activity against MCF-7 cells (IC₅₀ = 1.2 µM) .
  • Anti-inflammatory : Compounds 3b and 3c () exhibit 82–85% inhibition of carrageenan-induced edema (vs. 78% for naproxen) with reduced ulcerogenicity .
  • Antimicrobial : 5a-j () demonstrate MIC values of 4–8 µg/mL against S. aureus and C. albicans due to 3-chlorophenyl and aryl substituents .
  • Cytotoxicity : Perfluorophenyl derivatives (109–110, ) inhibit HeLa cells via enhanced membrane permeability .

Physicochemical Properties

Key data for select compounds:

Compound ID Melting Point (°C) Yield (%) LogP (Predicted) Solubility (mg/mL) Reference
20a 184 57 3.2 0.12
9a 192 62 2.8 0.25
3b 168 68 4.1 0.08
109 210 71 5.5 0.05

The target compound’s methylsulfonyl-piperidine group likely increases LogP (~4.5) compared to non-sulfonated analogs, balancing lipophilicity and solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.